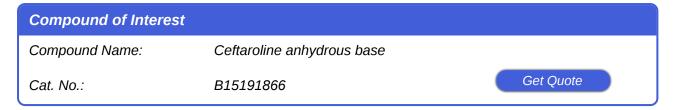


An In-depth Technical Guide to the Physicochemical Properties of Ceftaroline Anhydrous Base

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, a fifth-generation cephalosporin, is a potent bactericidal antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[1] In clinical use, it is administered as the prodrug ceftaroline fosamil, which is rapidly converted in the body to the active form, ceftaroline.[1][2][3] This guide provides a detailed overview of the core physicochemical properties of **ceftaroline anhydrous base**, the active metabolite, offering critical data and methodologies for research and development professionals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ceftaroline and its prodrug, ceftaroline fosamil. It is important to distinguish between the active ceftaroline molecule and its various prodrug forms, as their properties differ significantly.



Property	Ceftaroline (Active Metabolite)	Ceftaroline Fosamil (Prodrug)	Ceftaroline Fosamil Anhydrous	Ceftaroline Fosamil Acetate Hydrate
Chemical Structure	(6R,7R)-7- [[(2Z)-2- (ethoxyimino)-2- [5- (phosphonoamin o)-1,2,4- thiadiazol-3- yl]acetyl]amino]- 3-[[4-(1- methylpyridin-1- ium-4-yl)-1,3- thiazol-2- yl]sulfanyl]-8- oxo-5-thia-1- azabicyclo[4.2.0] oct-2-ene-2- carboxylate	4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-(ethoxyimino)[5-(phosphonoamin o)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0] oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, inner salt	C22H21N8O8PS 4	C24H27N8O11P S4
Molecular	C22H21N8O8PS	C22H21N8O8PS	C22H21N8O8PS	C24H27N8O11P
Formula	4	4	4	S4
Molecular Weight (g/mol)	684.67[4]	684.67[4]	744.74	762.8[5]
CAS Number	Not explicitly found	229016-73-3[4] [6][7]	400827-46-5[6] [8]	400827-55-6[5]
Appearance	Not specified	Pale yellowish- white to light yellow powder[9]	White to light yellow solid[10]	White to beige powder
Solubility	Poorly water- soluble (2.3 mg/mL)[11]	Water: 8.6 mg/mL[12]	DMSO: 100 mg/mL[10]	DMSO: 2 mg/mL (warmed)

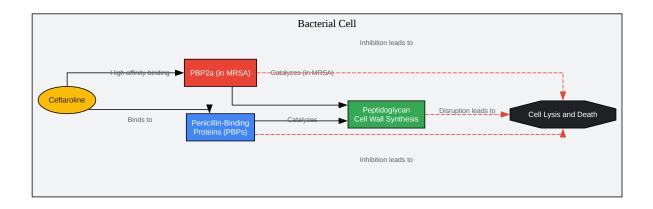


Water soluble (>100 mg/mL) in pH 7 solution[11] [13]	Water: Insoluble[14]			
Ethanol: Insoluble[14]				
Melting Point	Not explicitly found	~200 °C (for a formulation with L-arginine)[15]	Not explicitly found	Not explicitly found
рКа	Not explicitly found	1.22 and 5.10 (phosphoamino group), 1.79 (carboxylic acid), 10.9 (secondary amide)[12]	Not explicitly found	Not explicitly found
Stability	The amorphous free form is chemically unstable even at 8°C.[16]	Stable in crystalline form, especially with ~3% moisture content.[16]	Stable for up to 24 hours refrigerated (2- 8°C) and up to 6 hours at room temperature in solution.[17]	Not specified

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other β -lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. A key feature of ceftaroline is its high affinity for PBP2a, a modified PBP found in MRSA that confers resistance to most other β -lactam antibiotics.[2][18]





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Caption: Mechanism of action of ceftaroline.

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

- Ceftaroline anhydrous base
- pH buffers (e.g., pH 1.2, 4.5, 6.8)
- Shaker incubator set at 37 ± 1 °C
- Centrifuge



Validated analytical method (e.g., HPLC-UV) to quantify ceftaroline

Procedure:

- Add an excess amount of ceftaroline anhydrous base to flasks containing the different pH buffers.
- Place the flasks in a shaker incubator at 37 ± 1 °C and agitate.
- At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.
- Centrifuge the aliquots to separate the undissolved solid.
- Analyze the supernatant for the concentration of ceftaroline using a validated analytical method.
- Equilibrium is reached when consecutive measurements show no significant change in concentration.

Stability Indicating HPLC Method

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of ceftaroline.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Buffer solution (e.g., phosphate buffer)

Foundational & Exploratory





· Ceftaroline reference standard

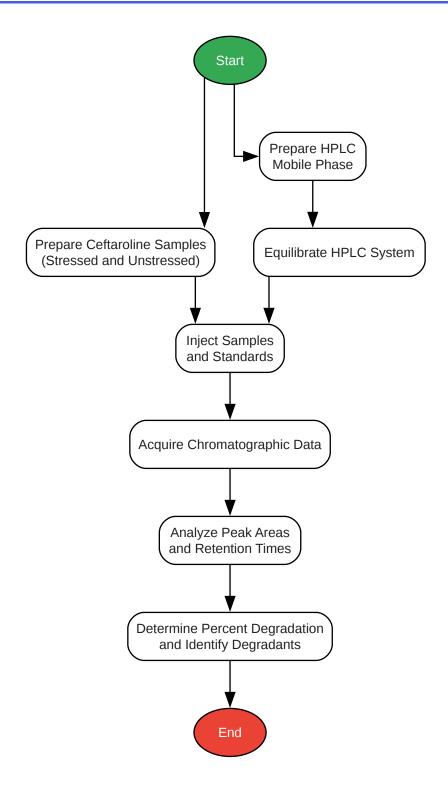
Chromatographic Conditions:

- Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 40:30:30 v/v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 242 nm
- Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

- Standard Preparation: Prepare a stock solution of the ceftaroline reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.
- Sample Preparation: Subject ceftaroline samples to stress conditions (e.g., acid, base, oxidation, heat). At various time points, dilute the stressed samples with the mobile phase to a concentration within the linear range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Data Analysis: Compare the peak area of ceftaroline in the stressed samples to that of the
 unstressed sample to determine the percentage of degradation. The appearance of new
 peaks indicates the formation of degradation products.





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Caption: Workflow for HPLC stability testing.

Determination of pKa by Potentiometric Titration



This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

- Potentiometer with a calibrated pH electrode
- Burette
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- · Ceftaroline anhydrous base
- Inert gas (e.g., nitrogen)

Procedure:

- Calibrate the pH meter using standard buffers.
- Dissolve a precisely weighed amount of **ceftaroline anhydrous base** in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).
- Purge the solution with an inert gas to remove dissolved carbon dioxide.
- Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.
- Record the pH after each addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the
 midpoint of the buffer region(s) in the titration curve. For more precise determination, the
 inflection points can be found from the first or second derivative of the titration curve.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of **ceftaroline anhydrous base**, the active form of the antibiotic. The presented



data, including molecular characteristics, solubility, and stability, are crucial for formulation development, analytical method development, and regulatory submissions. The detailed experimental protocols offer practical guidance for researchers to perform these critical measurements in their own laboratories. A thorough understanding of these properties is fundamental to the successful development and application of this important antibiotic.

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